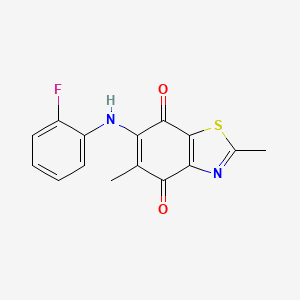

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-fluoroanilino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-fluoroaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione. The reaction is facilitated by the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and is carried out in an ethanol solvent under microwave irradiation . The reaction conditions include a temperature range of 20-50°C and an open atmosphere system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate (CAN) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antifungal, antibacterial, and anticancer activities.

Biological Studies: It is used in research to understand its interactions with biological molecules such as DNA and proteins.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with cellular components. The compound can disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . Additionally, its redox properties allow it to participate in electron transfer reactions, which can modify the biological activity of crucial cellular molecules such as DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

2-(Fluoroanilino)-1,4-naphthoquinone: Known for its antifungal

Biological Activity

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic compound within the benzothiazole family, characterized by a unique molecular structure that enhances its biological activity. This compound has garnered attention due to its potential applications in cancer therapy and antibacterial treatments. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FN3O2S. Its structure includes:

- A benzothiazole core

- A fluorinated aniline substituent at the sixth position

- Two methyl groups at the second and fifth positions

These structural features are critical for its biological activity, influencing its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The compound's cytotoxic effects were measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 120 | Induction of apoptosis |

| BICR18 | 150 | Cell cycle arrest |

| U87 | 130 | ROS generation |

The mechanism of action appears to involve apoptosis induction and the generation of reactive oxygen species (ROS), leading to cell death.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Molecular docking studies have indicated that this compound interacts with specific enzymes involved in cancer progression and bacterial resistance. The binding affinity with these targets suggests a potential therapeutic role in inhibiting tumor growth and combating bacterial infections.

Case Studies

A recent study investigated the effects of this compound on HeLa cells. The results indicated significant increases in early and late apoptosis rates after treatment with varying concentrations of the compound for 24 hours.

Table 3: Apoptosis Induction in HeLa Cells

| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 0.3 | 0.4 |

| 50 | 5.0 | 1.5 |

| 100 | 9.0 | 1.8 |

| 200 | 15.0 | 6.0 |

This data illustrates the compound's capability to induce apoptosis in cancer cells effectively.

Properties

CAS No. |

650635-83-9 |

|---|---|

Molecular Formula |

C15H11FN2O2S |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

6-(2-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |

InChI |

InChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |

InChI Key |

OSVGEAUKJRTBJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.